1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a triazole intermediate.
Formation of the pent-4-en-1-one moiety: This can be done through various organic reactions such as aldol condensation or Wittig reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, halogenating agents, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-2-one
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)butan-2-one
Uniqueness
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its pent-4-en-1-one moiety, in particular, may provide unique interactions with molecular targets.
Properties
CAS No. |
60850-48-8 |
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Molecular Formula |
C13H12ClN3O |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)pent-4-en-1-one |
InChI |
InChI=1S/C13H12ClN3O/c1-2-3-12(17-9-15-8-16-17)13(18)10-4-6-11(14)7-5-10/h2,4-9,12H,1,3H2 |
InChI Key |
JWRGSNAXRNIGFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |
Origin of Product |
United States |
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